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molecular formula C5H9NO3 B3254587 (R)-5-(Methoxymethyl)oxazolidin-2-one CAS No. 241139-32-2

(R)-5-(Methoxymethyl)oxazolidin-2-one

Cat. No. B3254587
M. Wt: 131.13 g/mol
InChI Key: XUOARDLJYIUVLJ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271388B1

Procedure details

Urethane (82.4 g, 0.925 mol) was dissolved in dimethyl sulfoxide (400 mL), and thereto were added potassium fluoride (48.8 g, 0.841 mol) and 4-methoxymethyl-1,3-dioxolan-2-one (111 g, 0.841 mol), in order. The mixture was stirred for 77 hours at 140° C. under an atmosphere of argon. After filtering off the insoluble materials, the filtrate was condensed in vacuo, and the residue was purified by distillation to give the subject 5-methoxymethyloxazolidin-2-one (76.0 g, yield 68.9%).
Quantity
82.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step Two
Quantity
111 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1]C(OCC)=O.[F-].[K+].[CH3:9][O:10][CH2:11][CH:12]1[CH2:16][O:15][C:14](=O)[O:13]1>CS(C)=O>[CH3:9][O:10][CH2:11][CH:12]1[O:13][C:14](=[O:15])[NH:1][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
82.4 g
Type
reactant
Smiles
NC(=O)OCC
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
48.8 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
111 g
Type
reactant
Smiles
COCC1OC(OC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 77 hours at 140° C. under an atmosphere of argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off the insoluble materials
CUSTOM
Type
CUSTOM
Details
condensed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by distillation

Outcomes

Product
Details
Reaction Time
77 h
Name
Type
product
Smiles
COCC1CNC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 76 g
YIELD: PERCENTYIELD 68.9%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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